Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate
Description
Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is a β-keto ester derivative featuring a substituted phenyl ring with chlorine and fluorine atoms at the 2- and 5-positions, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structure enables diverse reactivity, such as cyclization and nucleophilic substitution, making it valuable for constructing complex molecules.
Properties
IUPAC Name |
ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCDLJMUHXSUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-5-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Ethyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate.
Hydrolysis: 3-(2-chloro-5-fluorophenyl)-3-oxopropanoic acid and ethanol.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is synthesized through the reaction of ethyl acetoacetate with 2-chloro-5-fluorobenzaldehyde in the presence of a suitable catalyst. The compound has a molecular formula of and a molecular weight of approximately 244.65 g/mol. Its structure includes an ethyl ester group and a ketone functionality, which are crucial for its reactivity in further chemical transformations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The selectivity index (SI) calculated from IC50 values suggests that it has a favorable therapeutic window, making it a candidate for further development as an anticancer agent .
Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.
Photovoltaic Materials
The compound has potential applications in the development of organic photovoltaic materials due to its electron-withdrawing chlorofluorophenyl group. This modification can improve the charge transport properties of organic solar cells, thereby enhancing their efficiency.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The compound was tested using the disk diffusion method, showing significant inhibition zones compared to control groups .
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
Case Study: Cytotoxicity Assessment
In another research initiative aimed at evaluating the cytotoxicity of this compound, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating a potent anticancer activity .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity towards the target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 3-(Substituted Phenyl)-3-oxopropanoate Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Halogens (Cl, F) enhance electrophilicity at the carbonyl group, facilitating nucleophilic attacks, while methyl groups (e.g., 4-CH₃) increase lipophilicity, influencing bioavailability .
Physicochemical Properties
- Molecular Weight and Polarity : Fluorine and chlorine substituents increase molecular weight and polarity compared to methyl or methoxy groups, affecting solubility in organic solvents (e.g., EtOAc/hexane mixtures) .
- Stability : Halogenated derivatives (e.g., 2-Cl,5-F) may exhibit enhanced stability under acidic conditions compared to nitro-substituted analogs, which are prone to reduction .
Biological Activity
Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article compiles various findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against different cancer cell lines.
Chemical Structure and Synthesis
This compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials, typically involving halogenated aromatic compounds and ethyl acetoacetate. The synthesis often yields a product that can be characterized by methods such as NMR and IR spectroscopy, confirming the presence of functional groups indicative of its structure.
The biological activity of this compound has been linked to several mechanisms:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis through the activation of caspases, particularly caspase-3, which is crucial in the execution phase of apoptosis .
- Cell Cycle Arrest : Research indicates that this compound may cause G2/M phase arrest in cancer cells. This was evidenced by the downregulation of cyclin B1 and CDK1 proteins in treated cells, leading to inhibited cell proliferation .
- Inhibition of Tumor Growth : In vitro studies using the MTT assay have demonstrated that this compound shows potent antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), and H460 (lung cancer) with IC50 values often in the low micromolar range .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.93 | Apoptosis via caspase activation |
| HL-60 | 0.4 | G2/M phase arrest |
| H460 | 0.9 | Induction of apoptosis |
| A498 | >25 | Marginal toxicity |
The data indicate that while this compound is highly effective against certain cancer types, it exhibits reduced efficacy against others, suggesting a need for further optimization and study.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of similar compounds, enhancing our understanding of how modifications to the chemical structure can affect biological outcomes. For instance, analogs with different substituents on the aromatic ring showed varied potency against cancer cell lines, indicating that specific functional groups can significantly influence anticancer activity .
Additionally, ongoing research is focusing on elucidating the precise molecular targets affected by this compound. Preliminary findings suggest interactions with key proteins involved in cell cycle regulation and apoptosis pathways .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate, and how are they optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions involving β-ketoester intermediates. A widely used method involves reacting dilithiomonoethylmalonate with 2-chloro-5-fluorobenzoyl chloride at low temperatures (-78°C) to form the β-ketoester backbone . Alternative routes include:
- Oxidation of ethyl 2-hydroxy-3-(2-chloro-5-fluorophenyl)propanoate using oxidizing agents like KMnO₄ or CrO₃ .
- Substitution reactions on pre-existing β-ketoester derivatives, where halogenation (e.g., SOCl₂) introduces the chloro-fluorophenyl group .
Q. Optimization Tips :
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in 13C), the β-keto group (δ ~190–200 ppm), and aromatic protons (δ 7.0–8.0 ppm for chloro-fluorophenyl substituents) . Discrepancies in splitting patterns may arise due to rotameric equilibria; use high-field NMR (500+ MHz) and variable-temperature studies to resolve .
- IR Spectroscopy : Confirm the β-ketoester moiety via C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .
- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 270.04 (C₁₁H₉ClFO₃⁺) and fragment ions corresponding to loss of CO₂Et (44 Da) .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity; retention times vary with mobile phase (e.g., 70:30 acetonitrile/water) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Methodological Answer: Discrepancies often arise from rotational isomerism in the β-ketoester group or solvent-dependent shifts. To address:
Perform VT-NMR (variable temperature) to coalesce rotameric peaks (e.g., at 60°C in DMSO-d₆) .
Compare experimental data with computational predictions (DFT calculations at the B3LYP/6-31G* level) for expected chemical shifts .
Use X-ray crystallography (via SHELXL refinement) to confirm the solid-state structure and correlate with solution-phase data .
Q. What strategies are effective for crystallizing this compound, and how can twinning or low-resolution data be managed?
Methodological Answer:
- Crystallization : Use slow vapor diffusion with ethyl acetate/hexane (1:3) at 4°C. The chloro-fluorophenyl group may induce steric hindrance; adding a co-solvent (e.g., DMF) can improve crystal growth .
- Data Collection : For twinned crystals, employ the SHELXD program for structure solution and SHELXL for refinement with TWIN/BASF commands .
- Low-Resolution Data : Apply high redundancy (>4) during data collection and use the HKL-3000 pipeline for integration/scaling .
Q. How does the electronic nature of the 2-chloro-5-fluorophenyl group influence reactivity in substitution reactions?
Methodological Answer: The electron-withdrawing Cl and F substituents activate the phenyl ring toward nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the para position relative to the ketone. Key considerations:
- Regioselectivity : Use DFT calculations (e.g., NBO analysis) to predict charge distribution and reactive sites .
- Catalysis : Employ Cu(I) or Pd(0) catalysts to enhance reaction rates in cross-coupling applications .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .
Q. What are the challenges in scaling up synthesis, and how can side reactions be minimized?
Methodological Answer:
- Scaling Issues : Exothermic reactions (e.g., acyl chloride formation) require controlled addition and cooling to prevent thermal degradation .
- Side Reactions :
- Enolization : Minimize by using aprotic solvents (e.g., THF) and avoiding strong bases.
- Ester Hydrolysis : Add molecular sieves to sequester moisture during condensation steps .
- Purification : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to remove byproducts like unreacted malonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
